N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C22H23N5O6 and its molecular weight is 453.455. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Research on Mn(III)/Cu(II)-mediated oxidative radical cyclization demonstrates a synthetic route involving N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, highlighting methodologies for constructing complex cyclic structures, which could be relevant to the synthesis or functionalization of the compound (Shiho Chikaoka et al., 2003).
A study on the radiosynthesis of chloroacetanilide herbicide and a dichloroacetamide safener demonstrates advanced techniques in labeling and tracking chemical substances, which could be applicable for studying the metabolism or environmental fate of similar compounds (B. Latli & J. Casida, 1995).
Efforts to synthesize (±)-crispine A via acyliminium ion cyclization from related acetamide precursors show the potential for creating bioactive molecules through intricate synthetic pathways, which might be adapted for the synthesis or derivatization of the compound of interest (F. King, 2007).
Pharmacological and Biological Research
The synthesis and study of metabolites of disease-modifying antirheumatic drugs, including derivatives of dimethoxyphenyl compounds, provide a framework for evaluating the pharmacological properties and potential therapeutic applications of related chemical entities (A. Baba et al., 1998).
Investigations into the antimicrobial activities of new 1,2,4-triazole derivatives, derived from reactions involving ethoxycarbonylhydrazones, demonstrate the utility of such structures in developing agents with potential antimicrobial properties, suggesting a possible area of application for similar compounds (H. Bektaş et al., 2007).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O6/c1-4-33-15-8-6-14(7-9-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-13-5-10-16(31-2)17(11-13)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSXTFPLKVKEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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